Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate is classified as a sodium salt derived from the reaction of 6-(dimethylamino)pyridine with chloroacetic acid. It is primarily used as a building block in organic synthesis and exhibits potential biological activities. The compound is cataloged in various chemical databases, including PubChem, where it is assigned the InChI key for structural identification: InChI=1S/C9H12N2O2.Na/c1-11(2)8-5-3-4-7(10-8)6-9(12)13;/h3-5H,6H2,1-2H3,(H,12,13);/q;+1/p-1.
The synthesis of sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate typically involves the following steps:
In industrial settings, this process may be scaled up using automated reactors to ensure consistent quality and efficiency.
The molecular structure of sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate consists of a pyridine ring substituted with a dimethylamino group at the 6-position and an acetate group at the 2-position. Key features include:
Crystallographic studies reveal that the compound has distinct bond angles and lengths that conform to expected values for similar organic compounds .
Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate participates in several types of chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed.
Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both laboratory and industrial settings .
Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate has diverse applications across multiple fields:
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1